2,6-di-tert-butyl-4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol
Description
2,6-DI(TERT-BUTYL)-4-(6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOL-3-YL)PHENOL is a complex organic compound that features a phenol group substituted with tert-butyl groups and a dihydropyrroloimidazole moiety
Properties
Molecular Formula |
C20H28N2O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol |
InChI |
InChI=1S/C20H28N2O/c1-19(2,3)14-10-13(11-15(18(14)23)20(4,5)6)16-12-21-17-8-7-9-22(16)17/h10-12,23H,7-9H2,1-6H3 |
InChI Key |
XZRPJEPZWGMUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CN=C3N2CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-(6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOL-3-YL)PHENOL typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2,6-DI(TERT-BUTYL)-4-(6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOL-3-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dihydropyrroloimidazole moiety can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the dihydropyrroloimidazole moiety can produce various hydrogenated derivatives.
Scientific Research Applications
2,6-DI(TERT-BUTYL)-4-(6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOL-3-YL)PHENOL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2,6-DI(TERT-BUTYL)-4-(6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOL-3-YL)PHENOL involves its interaction with specific molecular targets and pathways. For instance, its phenol group can participate in hydrogen bonding and redox reactions, while the dihydropyrroloimidazole moiety can interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-DI(TERT-BUTYL)PHENOL: Lacks the dihydropyrroloimidazole moiety, making it less complex and with different properties.
4-(6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOL-3-YL)PHENOL: Lacks the tert-butyl groups, affecting its steric and electronic properties.
Uniqueness
2,6-DI(TERT-BUTYL)-4-(6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOL-3-YL)PHENOL is unique due to the combination of its phenol, tert-butyl, and dihydropyrroloimidazole groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
